molecular formula C18H20N6O2S B2969152 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one CAS No. 1013776-59-4

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Numéro de catalogue: B2969152
Numéro CAS: 1013776-59-4
Poids moléculaire: 384.46
Clé InChI: SOBGAAFGWMMQHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a hybrid heterocyclic scaffold combining a 2,3-dihydro-1H-indole moiety linked via a sulfanyl-ethanone bridge to a substituted 1,2,4-triazole ring. The triazole ring is further substituted at position 5 with a 3-methoxy-1-methyl-1H-pyrazole group. The sulfanyl (C–S–C) linkage between the ethanone and triazole is a critical structural feature, influencing both physicochemical properties and biological interactions .

Propriétés

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-22-10-13(17(21-22)26-3)16-19-20-18(23(16)2)27-11-15(25)24-9-8-12-6-4-5-7-14(12)24/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBGAAFGWMMQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole ring : A bicyclic structure that contributes to its biological activity.
  • Pyrazole moiety : Known for various pharmacological effects.
  • Thioether linkage : Enhances stability and bioactivity.
PropertyValue
Molecular FormulaC18H17N3O2S
Molecular Weight339.410 g/mol
SMILESCOc1ccc2[nH]c(SCC(=O)N3CCc4ccccc34)nc2c1

Anticancer Properties

Recent studies have indicated that compounds containing indole and pyrazole structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .
  • Case Study : A derivative of the compound was tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Research Findings : In vitro studies revealed that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS) .
  • Comparative Analysis : When compared to standard anti-inflammatory drugs like diclofenac, the compound exhibited superior efficacy in reducing inflammation markers .

Antimicrobial Activity

The presence of the pyrazole ring enhances the antimicrobial potential of the compound.

  • Antibacterial Studies : The compound was evaluated against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. Zone of inhibition assays indicated that it outperformed several common antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : By binding to tubulin, it prevents polymerization, thereby disrupting mitotic spindle formation.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathway leads to reduced expression of inflammatory cytokines.
  • Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.

Comparaison Avec Des Composés Similaires

Key Differences in Linkages and Substituents

  • Sulfanyl vs. Sulfonyl Linkages :
    highlights that sulfonyl linkages (e.g., in 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole analogs) enhance specificity compared to carbonyl amide linkages. The target compound’s sulfanyl bridge may offer intermediate flexibility and electronic effects, balancing potency and selectivity .
  • Pyrazole Substitutions :
    The 3-methoxy-1-methyl group on the pyrazole (target compound) contrasts with the 3-ethoxy-1-ethyl group in ’s analog. Methoxy groups generally improve metabolic stability over ethoxy, while methyl substitutions reduce steric hindrance compared to bulkier ethyl groups .

Table 1: Comparison of Triazole-Pyrazole Hybrids

Compound Triazole Substitution Pyrazole Substitution Linkage Type Key Property
Target Compound 4-Methyl 3-Methoxy-1-methyl Sulfanyl Balanced specificity/potency (inferred)
2-{[5-(3-Ethoxy-1-ethyl-... () 4-Ethyl 3-Ethoxy-1-ethyl Sulfanyl Increased lipophilicity
1-(1H-Indol-3-yl)-2-[(5-pyridin-4-yl-... () None Pyridin-4-yl (non-pyrazole) Sulfanyl Enhanced π-π stacking

Indole-Containing Analogs

Role of Indole Modifications

  • 2,3-Dihydroindole vs.
  • Substitution Patterns :
    describes a compound with a 2,5-dimethoxyphenyl group on the triazole, whereas the target compound features a pyrazole substitution. Methoxy groups on aromatic rings enhance electron-donating effects, which may influence binding to hydrophobic pockets in biological targets .

Table 2: Indole-Based Triazole Derivatives

Compound Indole Type Triazole Substitution Biological Implication
Target Compound 2,3-Dihydro-1H-indole 5-(3-Methoxy-1-methyl-pyrazol-4-yl) Potential for CNS activity due to dihydroindole
N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)... () 2,3-Dihydro-1H-indole 4-(2,5-Dimethoxyphenyl) Enhanced aromatic interactions
[5-(1H-Indol-3-yl)-3-phenyl-... () 1H-Indol-3-yl 3-Phenyl Broader enzyme inhibition (e.g., kinases)

Impact of Heterocyclic Linkers

  • Sulfanyl vs.
  • Triazole vs. Pyrazolone Cores: ’s pyrazolone-based compounds (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one) exhibit distinct electronic profiles due to the pyrazolone ring’s keto-enol tautomerism, which is absent in the target compound’s triazole core.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.